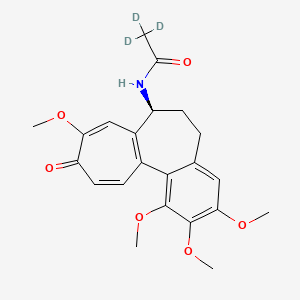
iso-Colchicine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iso-Colchicine-d3 is an isotope of colchicine, a natural alkaloid found in various plants such as the autumn crocus. Colchicine has a long history of medical use and is now widely used in laboratory research. Iso-Colchicine-d3 is an isotope of colchicine that has been labeled with deuterium (D3) in order to be used in mass spectrometry. This isotope is useful in research involving colchicine and its derivatives, such as the study of its biochemical and physiological effects.
Applications De Recherche Scientifique
Iso-Colchicine-d3 is used in a variety of scientific research applications. It can be used to study the biochemical and physiological effects of colchicine, as well as its derivatives. It can also be used to study the metabolism of colchicine in different organisms. Additionally, it can be used to study the pharmacokinetics of colchicine and its derivatives.
Mécanisme D'action
Iso-Colchicine-d3 binds to tubulin, a protein that is essential for the formation of microtubules. This binding prevents the polymerization of tubulin, which is necessary for the formation of microtubules. This disruption of microtubule formation leads to a variety of cellular effects, including cell division inhibition, cell death, and apoptosis.
Biochemical and Physiological Effects
Iso-Colchicine-d3 has been found to have a variety of biochemical and physiological effects. It has been found to inhibit cell division, induce cell death, and induce apoptosis. It has also been found to inhibit the synthesis of DNA, RNA, and proteins. Additionally, it has been found to induce oxidative stress and alter the expression of genes involved in cell cycle regulation.
Avantages Et Limitations Des Expériences En Laboratoire
Iso-Colchicine-d3 has several advantages for lab experiments. It is stable and can be stored for long periods of time. Additionally, its deuterium labeling makes it easy to detect and quantify. However, there are some limitations to using iso-Colchicine-d3 in lab experiments. It is not soluble in water, so it must be dissolved in organic solvents before use. Additionally, it is toxic and must be handled with care.
Orientations Futures
There are a variety of potential future directions for research involving iso-Colchicine-d3. These include further study of its mechanism of action, its biochemical and physiological effects, and its pharmacokinetics. Additionally, further research could be done on its potential therapeutic applications, such as its use as an anticancer agent. Additionally, further research could be done on its potential uses in drug delivery systems and its potential use as a biomarker for colchicine-related diseases. Finally, further research could be done on its potential use as a tool for studying the effects of environmental toxins on cells.
Méthodes De Synthèse
Iso-Colchicine-d3 is synthesized by replacing the hydrogen atoms in colchicine with deuterium atoms. This is done through a process known as deuteration, which is a form of isotope exchange. The deuterated isotope is then purified and characterized by high-performance liquid chromatography (HPLC) and mass spectrometry. The deuteration process can be done on a variety of colchicine derivatives, including colchicine itself, its aglycone, and its glycosides.
Propriétés
IUPAC Name |
2,2,2-trideuterio-N-[(7S)-1,2,3,9-tetramethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO6/c1-12(24)23-16-8-6-13-10-19(27-3)21(28-4)22(29-5)20(13)14-7-9-17(25)18(26-2)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,24)/t16-/m0/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYALASTPGGXQH-AVSFSGARSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C=C(C(=O)C=C3)OC)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=C1C=C(C(=O)C=C3)OC)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


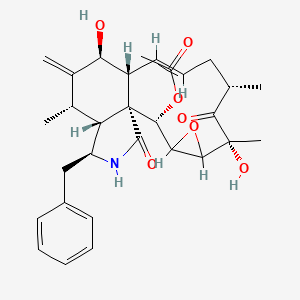
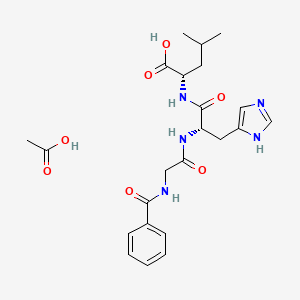

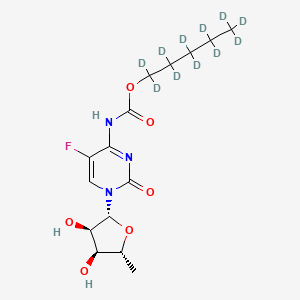

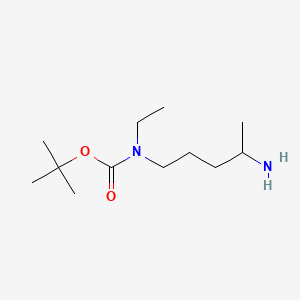
![N-(t-Boc)-N-ethyl-3-(2-methyl-[1,3]dioxolan-2-yl)propylamine](/img/structure/B562051.png)
![N-Ethyl-(3-(2-methyl-[1,3]dioxolan-2-YL)propyl)-amine](/img/structure/B562052.png)
![Ethyl 2-acetamido-2-ethoxycarbonyl-3-[3-(ethoxycarbonylmethoxy)-5-methylisoxazol-4-YL]propanoate](/img/structure/B562055.png)
![1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]-ethanone Hydrochloride](/img/structure/B562058.png)